Posizolid, also known by its chemical designation AZD2563, is a novel antibiotic belonging to the oxazolidinone class. It was developed as a potential treatment for infections caused by multidrug-resistant Gram-positive bacteria. Oxazolidinones are characterized by their unique mechanism of action, specifically targeting bacterial protein synthesis. Posizolid was initially pursued by AstraZeneca but was discontinued after phase I clinical trials due to unfavorable results.
Posizolid is classified as a synthetic antibacterial agent under the broader category of oxazolidinones. This class includes other well-known antibiotics such as Linezolid and Tedizolid. The compound is identified by the DrugBank accession number DB04850 and is categorized as an investigational drug with a small molecule structure.
The synthesis of Posizolid involves multiple steps, typically starting from thiophene-2-carbonitrile. The process includes the formation of an oxazolidinone core through acylation reactions and subsequent modifications to introduce various functional groups that enhance its antibacterial properties. The specific synthetic route is complex, requiring careful control of reaction conditions to yield the desired product with high purity.
Posizolid has a distinct molecular structure characterized by its oxazolidinone ring, which includes a fluorinated side chain. The chemical formula for Posizolid is , with an average molecular weight of approximately 465.41 g/mol.
Posizolid undergoes various chemical reactions that contribute to its antibacterial efficacy. One significant reaction involves the binding to the ribosomal subunit, inhibiting protein synthesis in bacteria.
The mechanism of action for Posizolid involves inhibition of protein synthesis in bacteria, which is critical for their growth and reproduction. By binding to the ribosomal 50S subunit, Posizolid disrupts the normal function of ribosomes.
Posizolid exhibits several physical and chemical properties that influence its behavior as an antibiotic.
Posizolid has been primarily investigated for its potential use in treating serious infections caused by resistant bacterial strains, particularly in hospital settings where such infections are prevalent. Although development has been halted, research continues into optimizing similar compounds within the oxazolidinone class for clinical use.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3